Potassium 3-iodophenyltrifluoroborate
Overview
Description
Potassium 3-iodophenyltrifluoroborate is a complex compound used in organic synthesis . Its IUPAC name is potassium trifluoro(3-iodophenyl)borate(1-) and its molecular weight is 309.91 g/mol .
Molecular Structure Analysis
The InChI code for Potassium 3-iodophenyltrifluoroborate is 1S/C6H4BF3I.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H;/q-1;+1
. This indicates that the compound consists of a potassium ion (K+) and a trifluoro(3-iodophenyl)borate(1-) ion .
Physical And Chemical Properties Analysis
Potassium 3-iodophenyltrifluoroborate is a solid at room temperature . Its molecular formula is C6H4BF3IK .
Scientific Research Applications
1. Catalysis in Organic Reactions
Potassium 3-iodophenyltrifluoroborate has been used in various catalytic processes in organic chemistry. For instance, it's involved in copper-catalyzed trifluoromethylation reactions, where it acts as a source of CF3 nucleophiles. This process enables the conversion of aryl iodides into benzotrifluorides under mild conditions, highlighting its role in facilitating complex chemical transformations (Knauber, Arikan, Röschenthaler, & Goossen, 2011).
2. Cross-Coupling Reactions
In the realm of cross-coupling reactions, potassium 3-iodophenyltrifluoroborate plays a significant role. It's used in the palladium-catalyzed cross-coupling of aryltrifluoroborates with organic chlorides, demonstrating its utility in creating biphenyls and other complex organic molecules. This application is crucial for synthesizing diverse organic compounds with potential use in pharmaceuticals and materials science (Alacid & Nájera, 2008).
3. Hydrolysis Studies
Investigations into the hydrolysis of potassium organotrifluoroborates, including potassium 3-iodophenyltrifluoroborate, have revealed valuable insights. These studies are essential for understanding the release mechanisms of boronic acids, which are pivotal intermediates in Suzuki-Miyaura coupling reactions. Such research helps optimize reaction conditions for effective catalysis and minimizes unwanted side reactions (Lennox & Lloyd‐Jones, 2012).
4. Synthesis of Functionalized Organotrifluoroborates
Potassium 3-iodophenyltrifluoroborate is also instrumental in the synthesis of various functionalized organotrifluoroborates. This includes its involvement in nucleophilic substitution reactions, which are crucial for creating a wide range of organotrifluoroborate compounds. These compounds have extensive applications in organic synthesis and medicinal chemistry (Molander & Ham, 2006).
Safety and Hazards
Potassium 3-iodophenyltrifluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
potassium;trifluoro-(3-iodophenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3I.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREURDWJZUTVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)I)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3IK | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189097-36-6 | |
Record name | Potassium 3-iodophenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.